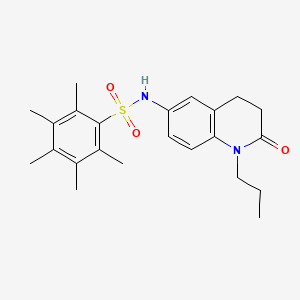

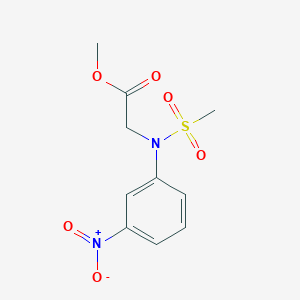

![molecular formula C15H23N5O2 B2898025 ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 685109-22-2](/img/structure/B2898025.png)

ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to possess a wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[3,4-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold, which is a well-known structure in medicinal chemistry . The presence of the dimethylamino propyl group and the ethyl carboxylate group may influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to involve nucleophilic substitution reactions, condensation reactions, and cyclocondensation reactions . These reactions lead to the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed efficient synthesis methods for novel heterocyclic compounds using ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. These methods involve condensation reactions with activated carbonyl groups, leading to the formation of new N-fused heterocycles with good to excellent yields. Such synthetic pathways are valuable for preparing compounds with potential biological activities (Ghaedi et al., 2015).

Antimicrobial and Anticancer Agents

A series of compounds synthesized from this compound derivatives have been evaluated for their in vitro antimicrobial and anticancer activities. Notably, some compounds exhibited higher anticancer activity compared to standard drugs, highlighting their potential as therapeutic agents. The antimicrobial tests revealed these compounds' efficacy against various pathogens, underscoring their importance in developing new antimicrobial drugs (Hafez et al., 2016).

Antioxidant Activity

The antioxidant properties of compounds derived from this compound have been investigated. Studies have shown that some of these compounds exhibit significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases. The research into these compounds' antioxidant capabilities opens new avenues for their application in medicinal chemistry and drug development (Zaki et al., 2017).

Molecular Modeling and Drug Design

This compound derivatives have been used in molecular modeling studies to design new anti-tumor agents. These studies involve computational analysis to predict the compounds' interactions with biological targets, optimizing their structures for enhanced activity. Such research is crucial for the discovery of novel anticancer drugs with improved efficacy and specificity (Nassar et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

A related compound, edc (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), reacts with a carboxyl group first and forms an amine-reactive o-acylisourea intermediate that quickly reacts with an amino group to form an amide bond

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Given the potential biological activities suggested by similar compounds , it could be hypothesized that this compound may have a range of effects at the molecular and cellular level.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications in drug development . Additionally, the development of more efficient and selective synthetic methods for the production of this compound could also be a focus of future research .

properties

IUPAC Name |

ethyl 4-[3-(dimethylamino)propylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-5-22-15(21)12-9-17-14-11(10-18-20(14)4)13(12)16-7-6-8-19(2)3/h9-10H,5-8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBZNHBQXJOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

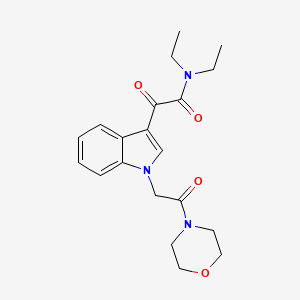

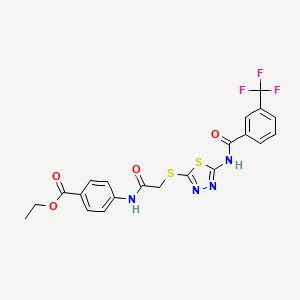

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

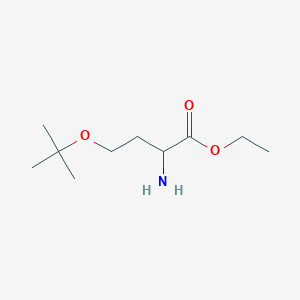

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)

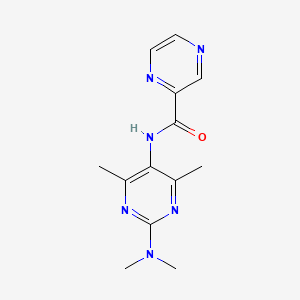

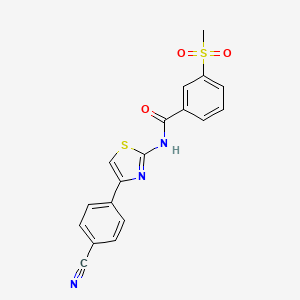

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)